An In-Depth Technical Guide to 5-Bromo-3-isopropyl-1,2,4-oxadiazole: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromo-3-isopropyl-1,2,4-oxadiazole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-isopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, a detailed, field-proven synthetic protocol, and a thorough characterization of its spectroscopic signature. Furthermore, we will explore the rationale behind its significance in drug development, focusing on the role of the 1,2,4-oxadiazole scaffold as a bioisostere and the opportunities presented by the bromo-substituent for further chemical modifications.
Core Compound Profile
5-Bromo-3-isopropyl-1,2,4-oxadiazole is a halogenated five-membered heterocyclic compound. The 1,2,4-oxadiazole ring is a key structural motif in numerous biologically active molecules. The presence of an isopropyl group at the 3-position and a bromine atom at the 5-position provides a unique combination of lipophilicity and reactivity, making it a valuable building block in the synthesis of novel therapeutic agents.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrN₂O | |
| Molecular Weight | 191.03 g/mol | |
| CAS Number | 1784408-02-1 | |
| Appearance | Predicted to be a liquid | |
| Canonical SMILES | CC(C)C1=NOC(Br)=N1 | |
| InChI Key | YVOKZBVVMODQSX-UHFFFAOYSA-N |
Strategic Synthesis Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly and reliably achieved through the cyclization of an O-acylated amidoxime. This method offers high yields and a broad substrate scope. The following protocol outlines a robust pathway to 5-Bromo-3-isopropyl-1,2,4-oxadiazole, starting from readily available isobutyronitrile.
Experimental Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-3-isopropyl-1,2,4-oxadiazole.
Step-by-Step Methodology
Step 1: Synthesis of Isobutyramidoxime
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Rationale: The amidoxime is the key nucleophile that will form the 1,2,4-oxadiazole ring. This transformation is a standard and efficient way to prepare amidoximes from nitriles.
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Procedure:
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To a solution of hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or water, add a base (e.g., sodium carbonate or triethylamine, 1.5 eq).
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To this mixture, add isobutyronitrile (1.0 eq) and stir the reaction at reflux for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure isobutyramidoxime.
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Step 2: Synthesis of 5-Bromomethyl-3-isopropyl-1,2,4-oxadiazole
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Rationale: Acylation of the amidoxime with a bromoacetylating agent provides the precursor for cyclization. Bromoacetyl chloride or bromide is used to introduce the bromomethyl group at what will become the 5-position of the oxadiazole.
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Procedure:
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Dissolve isobutyramidoxime (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution.
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Slowly add bromoacetyl chloride or bromoacetyl bromide (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude O-acylated intermediate is then subjected to cyclodehydration. This can be achieved by heating the crude product in a high-boiling solvent like toluene or xylene, often with a catalytic amount of a dehydrating agent like phosphorus oxychloride, or by treatment with a base. A milder alternative is heating in a polar aprotic solvent like dimethylformamide (DMF).
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After cyclization is complete (monitored by TLC), the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
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Step 3: Bromination of the Methyl Group (Hypothetical Alternative Route)
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Rationale: A direct bromination at the 5-position of a pre-formed 3-isopropyl-1,2,4-oxadiazole is challenging. A more plausible route involves the synthesis of a 5-methyl or 5-unsubstituted precursor followed by halogenation. However, the most direct route to a 5-bromo derivative is through a haloform-type reaction on a 5-acetyl precursor or by using a brominating agent during the cyclization of a suitable precursor. For the sake of a robust and predictable synthesis, the use of a bromo-functionalized acylating agent in Step 2 is the preferred method.
Spectroscopic Characterization Profile
The structural elucidation of 5-Bromo-3-isopropyl-1,2,4-oxadiazole relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known properties of the constituent functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity. The isopropyl group will give a characteristic doublet and septet.
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Predicted Spectrum (in CDCl₃, 400 MHz):
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δ 1.3-1.4 ppm (doublet, 6H): These two signals correspond to the six equivalent protons of the two methyl groups of the isopropyl substituent. They are split into a doublet by the adjacent methine proton.
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δ 3.0-3.2 ppm (septet, 1H): This signal corresponds to the single proton of the methine group in the isopropyl substituent. It is split into a septet by the six neighboring methyl protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Rationale: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
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Predicted Spectrum (in CDCl₃, 100 MHz):
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δ ~20-22 ppm (2C): Corresponds to the two equivalent methyl carbons of the isopropyl group.
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δ ~28-30 ppm (1C): Corresponds to the methine carbon of the isopropyl group.
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δ ~160-165 ppm (1C): Corresponds to the C5 carbon of the oxadiazole ring, which is attached to the bromine atom. The chemical shift is significantly downfield due to the electronegativity of the heteroatoms and the bromine.
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δ ~170-175 ppm (1C): Corresponds to the C3 carbon of the oxadiazole ring, attached to the isopropyl group.
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IR (Infrared) Spectroscopy
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Rationale: IR spectroscopy is used to identify the presence of specific functional groups.
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Predicted Absorption Bands (cm⁻¹):
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~2970-2870: C-H stretching vibrations of the isopropyl group.
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~1600-1550: C=N stretching vibration of the oxadiazole ring.
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~1470-1450: C-H bending vibrations of the isopropyl group.
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~1250-1020: C-O-C stretching vibrations within the oxadiazole ring.
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~700-500: C-Br stretching vibration.
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MS (Mass Spectrometry)
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Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation:
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Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 190 and 192 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom.
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Key Fragments: Loss of the isopropyl group ([M-43]⁺), loss of bromine ([M-79/81]⁺), and cleavage of the oxadiazole ring are expected fragmentation pathways.
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Significance and Applications in Drug Discovery
The 1,2,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.
The 1,2,4-Oxadiazole as a Bioisostere
The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
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Metabolic Stability: Amides and esters are susceptible to hydrolysis by enzymes in the body. The 1,2,4-oxadiazole ring is generally more resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.
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Receptor Interactions: The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of amides and esters and allowing for similar interactions with biological targets.
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Conformational Rigidity: The planar and aromatic nature of the oxadiazole ring provides a rigid scaffold that can help to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its target.
Pharmacological Activities of 1,2,4-Oxadiazole Derivatives
Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including:
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Anticancer
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Anti-inflammatory
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Antimicrobial
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Antiviral
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Analgesic
The specific biological activity is highly dependent on the substituents at the 3- and 5-positions of the oxadiazole ring.
Role of the 5-Bromo Substituent
The bromine atom at the 5-position of 5-Bromo-3-isopropyl-1,2,4-oxadiazole serves as a versatile synthetic handle for further molecular elaboration. It can readily participate in a variety of cross-coupling reactions, such as:
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Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
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Heck Coupling: To form new carbon-carbon bonds with alkenes.
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Sonogashira Coupling: To form new carbon-carbon bonds with terminal alkynes.
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Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds with amines.
This reactivity allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.
Safety and Handling
5-Bromo-3-isopropyl-1,2,4-oxadiazole is a brominated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
5-Bromo-3-isopropyl-1,2,4-oxadiazole is a valuable building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established and reliable chemical transformations. The unique combination of the metabolically robust 1,2,4-oxadiazole core, the lipophilic isopropyl group, and the synthetically versatile bromo-substituent makes it an attractive starting material for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this promising heterocyclic compound.
References
- Sigma-Aldrich. 5-bromo-3-isopropyl-1,2,4-oxadiazole.
- CymitQuimica. 5-bromo-3-isopropyl-1,2,4-oxadiazole.
- ChemScene. 5-Bromo-3-isopropyl-1,2,4-oxadiazole.
- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ChemMedChem.
